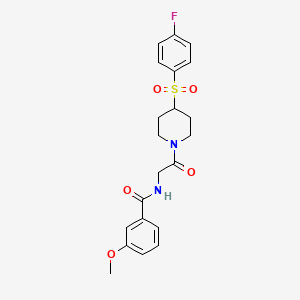
N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H23FN2O5S and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Piperidine derivatives have been shown to have antimicrobial and antimalarial activities, suggesting they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
Its molecular weight (50159 g/mol ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well absorbed in the gastrointestinal tract.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
生物活性
N-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H19F2N3O3S and a molecular weight of approximately 395.4 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and a methoxybenzamide moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Inhibition of Viral Replication : Studies have shown that benzamide derivatives can inhibit the replication of various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Kinase Inhibition : Some derivatives have shown potential as RET kinase inhibitors, which are relevant in cancer therapy. This inhibition can lead to decreased cell proliferation in RET-driven cancers .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects in various diseases.
Antiviral Activity
A significant study focused on the antiviral effects of benzamide derivatives against HBV demonstrated that compounds structurally related to this compound exhibited potent inhibitory effects on HBV replication in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral activity .
Case Studies
-
Case Study 1: Anti-HBV Activity
- Objective : To evaluate the anti-HBV activity of this compound.
- Methodology : In vitro assays were conducted using HepG2.2.15 cells.
- Results : The compound showed significant inhibition of HBV replication, correlating with increased levels of APOBEC3G.
-
Case Study 2: Cytotoxicity and Selectivity
- Objective : To assess the cytotoxic effects on normal versus cancerous cells.
- Methodology : Various cell lines were treated with the compound, and viability was measured using MTT assays.
- Results : The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N3O3S |
| Molecular Weight | 395.4 g/mol |
| Mechanism | Inhibition of viral replication |
| Antiviral Activity | Significant against HBV |
| Cytotoxicity | Selective towards cancer cells |
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-17-4-2-3-15(13-17)21(26)23-14-20(25)24-11-9-19(10-12-24)30(27,28)18-7-5-16(22)6-8-18/h2-8,13,19H,9-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYQUQLHVCCWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














